N-(3,4-difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide

Breast cancer Cytotoxicity MCF-7

N-(3,4-Difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (CAS 888446-59-1) is a fully synthetic, tri-fluorinated benzofuran-2-carboxamide derivative with the molecular formula C₁₂H₁₃F₃N₂O₃ and an exact mass of 410.087827 g/mol. The compound integrates a 3-fluorobenzamido group at the 3-position of the benzofuran core and a 3,4-difluorophenyl substituent on the terminal carboxamide nitrogen.

Molecular Formula C22H13F3N2O3
Molecular Weight 410.352
CAS No. 888446-59-1
Cat. No. B2673985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide
CAS888446-59-1
Molecular FormulaC22H13F3N2O3
Molecular Weight410.352
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C22H13F3N2O3/c23-13-5-3-4-12(10-13)21(28)27-19-15-6-1-2-7-18(15)30-20(19)22(29)26-14-8-9-16(24)17(25)11-14/h1-11H,(H,26,29)(H,27,28)
InChIKeyYLFDAEAPNHBRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (CAS 888446-59-1): Procurement-Relevant Chemical Identity and Baseline Characterization


N-(3,4-Difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (CAS 888446-59-1) is a fully synthetic, tri-fluorinated benzofuran-2-carboxamide derivative with the molecular formula C₁₂H₁₃F₃N₂O₃ and an exact mass of 410.087827 g/mol [1]. The compound integrates a 3-fluorobenzamido group at the 3-position of the benzofuran core and a 3,4-difluorophenyl substituent on the terminal carboxamide nitrogen. This specific substitution pattern places it at the intersection of two SAR-explored vectors in the benzofuran-2-carboxamide chemotype that has been investigated for SIRT2 inhibition, anticancer activity, and anti-inflammatory signaling [2]. In the absence of a dedicated primary research paper or patent specifically disclosing this compound, its procurement value rests on the confluence of three proven pharmacophoric elements—the benzofuran scaffold, the 3-fluorobenzamido moiety, and the 3,4-difluorophenyl amide—that individually appear in literature-validated bioactive analogs, thereby offering a distinct, pre-assembled tool compound for systematic SAR profiling or scaffold-hopping campaigns.

N-(3,4-Difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide: Why In-Class Benzofuran-2-Carboxamide Analogs Cannot Be Interchanged Without Quantitative Evidence


The benzofuran-2-carboxamide chemotype is not monolithic; small positional variations in fluorine substitution on both the benzamido and the N-phenyl rings cause substantial shifts in potency, target selectivity, and physicochemical properties. In a systematic SIRT1–3 profiling study, benzofuran-2-carboxamide derivatives spanning the same scaffold exhibited IC₅₀ values ranging from 3.81 μM to >50 μM depending solely on pendant aryl substitution [1]. Similarly, within the mTOR-inhibitory benzofuran series, a single substituent change converted a weakly cytotoxic hit into a sub-micromolar dual mTORC1/Akt blocker [2]. The target compound’s precise 3-fluoro/3,4-difluoro arrangement is absent from any published head-to-head comparator study, meaning that extrapolating activity, selectivity, or ADME properties from analogs differing by even one fluorine atom carries an unquantifiable risk. Generic ‘benzofuran-2-carboxamide’ substitution therefore cannot guarantee retention of the specific biochemical profile that a research program may require. The quantitative evidence assembled below delineates what is actually measurable for this compound relative to its nearest structural neighbors, and where critical data gaps remain.

N-(3,4-Difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (888446-59-1): Comparative Quantitative Differentiation Evidence Against Closest Structural Analogs


Antiproliferative Activity in MCF-7 Breast Adenocarcinoma Cells: Target Compound Versus 3-Benzamido Analog

In MCF-7 human breast adenocarcinoma cells, the target compound (888446-59-1) demonstrates an IC₅₀ of 25 μM, reported alongside mechanistic evidence of apoptosis induction and cell-cycle arrest . The closest analog lacking the 3-fluoro substituent on the benzamido ring, 3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide, exhibits IC₅₀ values consistently below 10 μM across multiple cancer cell lines . The ~2.5-fold potency difference, while directionally favoring the des-fluoro analog, is modest and requires confirmation in the same assay platform before any definitive selectivity claim can be made. Both compounds operate in the low- to mid-micromolar range typical of unoptimized benzofuran-2-carboxamide hits, making the target compound a viable starting point for medicinal chemistry optimization of the 3-fluorobenzamido vector.

Breast cancer Cytotoxicity MCF-7

Antiproliferative Activity in PC-3 Prostate Adenocarcinoma Cells: Target Compound Versus Class Baseline

In PC-3 human prostate adenocarcinoma cells, the target compound exhibits an IC₅₀ of 30 μM for inhibition of cell viability, with additional functional evidence of suppressed cell migration and invasion through downregulation of matrix metalloproteinases (MMPs) . No direct comparator data from the same study exist for closely related benzofuran-2-carboxamide analogs. However, as a class-level baseline, benzofuran-2-carboxamide derivatives evaluated against PC-3 cells in published studies typically show IC₅₀ values ranging from 6.4 μM (e.g., CCG-203971, an SRE activation inhibitor) to >66 μM for less optimized analogs . The target compound’s 30 μM activity situates it in the mid-range of this spectrum, insufficient for lead candidacy but adequate for mechanistic probe studies where MMP modulation is the readout of interest.

Prostate cancer Cell migration PC-3

Anti-Inflammatory Activity in LPS-Stimulated Macrophages: Target Compound Single-Point Differentiation

In lipopolysaccharide (LPS)-stimulated macrophages, the target compound reduces pro-inflammatory cytokine production with a reported effective concentration of 10 μM . This represents the only available evidence distinguishing 888446-59-1 from structurally proximate analogs for which no macrophage-based anti-inflammatory data have been published. The mechanistic link to cytokine suppression, if independently validated, would position this compound within a functional niche not addressed by benzofuran-2-carboxamide analogs optimized solely for anticancer or SIRT2-inhibitory endpoints. However, the absence of a direct comparator (e.g., a 3-benzamido or 4-fluorophenyl analog tested in the identical LPS-macrophage assay) downgrades the strength of this evidence to a single-point observation requiring further confirmation.

Inflammation Macrophage Cytokine

Fluorine Substitution Pattern and Physicochemical Differentiation from Mono-Fluorophenyl Analogs

The 3,4-difluorophenyl substitution on the N-phenyl ring of 888446-59-1 differentiates it from the mono-fluorinated analog 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide (CAS 847409-29-4). In general benzofuran-2-carboxamide SAR, the addition of a second fluorine atom ortho or meta to the first increases calculated logP by approximately 0.3–0.5 units while enhancing metabolic stability through blockade of para-hydroxylation sites [1]. The target compound’s 3,4-difluoro pattern explicitly blocks both the 3- and 4-positions, whereas the 4-fluorophenyl analog leaves the 3-position susceptible to CYP-mediated oxidation. Although direct experimental logP and microsomal stability data for both compounds are not publicly available, this well-precedented fluorine SAR principle supports the inference that 888446-59-1 will exhibit moderately higher lipophilicity and potentially longer metabolic half-life than its mono-fluorinated comparator [2].

Lipophilicity Metabolic stability Fluorine scan

N-(3,4-Difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (888446-59-1): Evidence-Based Research and Industrial Application Scenarios


Breast Cancer Cell Panel Screening with Built-in Fluorine SAR Vectoring

The compound’s documented IC₅₀ of 25 μM in MCF-7 cells makes it suitable as a reference point in a benzofuran-2-carboxamide fluorine scan. By comparing 888446-59-1 side-by-side with analogs lacking the 3-fluorobenzamido substituent (e.g., 3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide) in the identical MCF-7 or MDA-MB-231 assay, researchers can quantify the potency shift attributable to the 3-fluoro group and correlate it with target engagement (e.g., SIRT2 or mTOR) or ADME changes. This scenario is directly supported by the quantitative differentiation evidence in Section 3, Evidence Item 1.

Prostate Cancer Metastasis-Focused Mechanistic Probing

With an IC₅₀ of 30 μM in PC-3 cells and functional evidence of MMP-dependent migration/invasion suppression , 888446-59-1 is positioned as a tool compound for dissecting the relationship between benzofuran-2-carboxamide scaffold modifications and metastatic pathway inhibition. The compound’s mid-range potency is adequate for mechanistic studies (e.g., gelatin zymography, wound-healing assays) where pathway modulation, rather than maximal cytotoxicity, is the primary endpoint. This application stems from Evidence Item 2.

Dual-Readout Anti-Inflammatory and Anticancer Phenotypic Screening

The unique combination of antiproliferative activity (MCF-7 IC₅₀ 25 μM, PC-3 IC₅₀ 30 μM) and macrophage cytokine suppression at 10 μM qualifies 888446-59-1 for phenotypic screening panels that simultaneously score for anticancer and anti-inflammatory endpoints. No other closely related benzofuran-2-carboxamide analog currently documented offers this dual functional annotation. Researchers should independently validate the macrophage data before committing to large-scale screens, as noted in Evidence Item 3.

Physicochemical Comparator for Metabolic Stability Optimization in Benzofuran-2-Carboxamide Lead Series

The 3,4-difluorophenyl motif provides a calculable lipophilicity increment (~0.3–0.5 logP units) over mono-fluorophenyl analogs [1], making 888446-59-1 a useful comparator for assessing the metabolic stability impact of additional fluorination within an active benzofuran-2-carboxamide series. By procuring the target compound alongside its 4-fluorophenyl analog (847409-29-4) and subjecting both to parallel microsomal stability assays, medicinal chemistry teams can generate direct experimental evidence to guide further fluorine optimization. This application is derived from Evidence Item 4.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.